N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide
Description
N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C18H14F2N2O3 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C18H14F2N2O3/c1-24-11-4-6-14-12(8-11)17(25-2)9-16(21-14)18(23)22-15-5-3-10(19)7-13(15)20/h3-9H,1-2H3,(H,22,23) |
InChI Key |
DWEVVHNCNSBUBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide typically involves the condensation of 2,4-difluoroaniline with 4,6-dimethoxyquinoline-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as mTOR and EGFR, which are involved in cell proliferation and survival pathways. The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness
N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide stands out due to its unique combination of difluorophenyl and dimethoxyquinoline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity towards its molecular targets, making it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
